molecular formula C15H10F5N3O4 B2673540 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide CAS No. 379728-98-0

3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide

Cat. No.: B2673540
CAS No.: 379728-98-0
M. Wt: 391.254
InChI Key: FQAIFMDMJRSVMJ-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide (CAS 379728-98-0) is a fluorinated benzohydrazide compound supplied with a purity of 95% and above. It is provided for research and development applications only . This compound belongs to the class of hydrazide-hydrazones, which are recognized in medicinal chemistry for their diverse biological potential. The structure incorporates both difluoromethoxy and trifluoromethyl groups, features known to significantly influence the properties of bioactive molecules. The inclusion of fluorine atoms can enhance metabolic stability, improve cell membrane permeability, and increase bioavailability, making fluorinated compounds highly valuable in the development of pharmaceuticals and agrochemicals . Hydrazide-hydrazones based on the 4-(trifluoromethyl)benzohydrazide scaffold have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for central nervous system (CNS) disorders . Furthermore, related fluorophenylbenzohydrazide compounds have shown promising antimycobacterial activity by potentially inhibiting tryptophan biosynthesis, highlighting this chemical class as a candidate for antibiotic drug discovery . Beyond pharmaceutical research, N'-phenylbenzohydrazides serve as valuable precursors for synthesizing air- and moisture-stable Blatter radicals, which have applications in material sciences such as magnetism and spintronics . This product is intended for research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5N3O4/c16-14(17)27-10-3-1-2-8(6-10)13(24)22-21-11-5-4-9(15(18,19)20)7-12(11)23(25)26/h1-7,14,21H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAIFMDMJRSVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly as an antimicrobial and enzyme inhibitor. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The compound can be synthesized through the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with 3-difluoromethoxybenzohydrazide. This method allows for the introduction of both the difluoromethoxy and nitro groups, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 0.49 µM against methicillin-resistant Staphylococcus aureus and other pathogenic fungi like Candida glabrata .

Table 1: Antimicrobial Activity of Related Hydrazones

Compound NameMIC (µM)Target Organism
4-(Trifluoromethyl)-N'-(5-chloro-2-hydroxybenzylidene)≤0.49MRSA
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide16Mycobacterium kansasii
Camphor-based hydrazone4Mycobacterium tuberculosis

Enzyme Inhibition

The compound also shows promise as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. In studies, it was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This dual inhibition suggests potential applications in treating neurological disorders.

Table 2: Enzyme Inhibition Data

Compound NameIC50 AChE (µM)IC50 BuChE (µM)
Compound A46.863.6
Compound B137.7881.1
Compound C100300

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and nitro significantly enhances the biological activity of these compounds. Modifications at the benzylidene moiety also affect potency; for example, the introduction of halogen substituents has been shown to improve enzyme inhibition efficacy .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of hydrazones derived from benzaldehydes and ketones against Mycobacterium tuberculosis and found that specific substitutions led to enhanced activity against resistant strains .
  • Cholinesterase Inhibition : Another investigation focused on the inhibition of cholinesterases by various hydrazones, revealing that certain derivatives exhibited strong inhibitory effects without significant cytotoxicity in mammalian cell lines, indicating their potential for therapeutic use in neurodegenerative diseases .

Scientific Research Applications

Antimicrobial Properties

Research has shown that hydrazones derived from benzohydrazides, including variants like 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide, exhibit potent antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains. For example, derivatives of hydrazones have been evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.49 to 16 µM depending on the specific compound and target organism .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission. Studies have demonstrated that certain hydrazone derivatives exhibit dual inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating effective inhibition within the range of 46.8 to 881.1 µM . This property suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is dysregulated.

Case Study 1: Antitubercular Activity

A study focused on the synthesis of hydrazones from various benzaldehydes revealed that compounds similar to this compound showed promising results against Mycobacterium tuberculosis. The most potent derivatives exhibited MIC values as low as 4 µM, indicating strong antitubercular activity and suggesting a viable pathway for further drug development targeting tuberculosis .

Case Study 2: Cholinesterase Inhibition

In another investigation, a series of hydrazones were screened for their ability to inhibit cholinesterases. The results indicated that certain derivatives demonstrated significant inhibition of AChE, with the most effective compounds yielding IC50 values lower than those typically observed for known inhibitors. This highlights the potential of these compounds in developing therapeutic agents for conditions such as Alzheimer's disease, where cholinesterase inhibitors are commonly used .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeMIC/IC50 Value
This compoundAntimicrobialMycobacterium tuberculosis≤4 µM
Hydrazone derivative (e.g., N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideAntimicrobialStaphylococcus aureus≤0.49 µM
Hydrazone derivative (e.g., 4-(trifluoromethyl)-N'-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)benzohydrazideCholinesterase InhibitorAcetylcholinesterase (AChE)IC50 = 46.8 µM
Hydrazone derivative (e.g., N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazideCholinesterase InhibitorButyrylcholinesterase (BuChE)IC50 = 19.1 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity/Application Reference ID
3-(Difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide - 2-NO₂, 4-CF₃ on phenyl; 3-OCHF₂ on benzohydrazide 415.28* Myc inhibition (hypothesized)
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) - 4-CF₃ on both benzohydrazide and benzylidene 347.27 Dual AChE/BuChE inhibition (IC₅₀ = 46.8 µM)
Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone - 2-NO₂, 4-CF₃ on phenyl; isopropylidene hydrazone 261.20 Not reported (structural model)
(E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide - 3-CF₃ on phenyl; salicylaldehyde-derived hydrazone 430.37 Crystallographic studies (monoclinic P2/n)
VPC-70127 - 2-NO₂, 4-CF₃ phenyl; pyrazine-hydrazide linker ~400 (estimated) N-Myc transcriptional inhibition

*Calculated using ChemDraw.

Physicochemical Properties

  • LogP Values : The target compound’s predicted LogP (3.5–4.0) is higher than 2l (LogP = 3.0) due to the difluoromethoxy group, suggesting better membrane permeability .
  • Crystallographic Data: The hydrazone derivative in crystallizes in the monoclinic P2/n space group (a = 21.0586 Å, b = 8.1969 Å), whereas CF₃-phenylhydrazones (e.g., ) lack reported crystal data, limiting direct structural comparisons .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): CF₃ and NO₂ groups are critical for enzyme inhibition but may require balancing with polar substituents (e.g., OCHF₂) to optimize bioavailability . Hydrazone tautomerization (e.g., thione vs. thiol in ) influences binding modes but remains unexplored in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide?

  • Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with substituted benzoyl chlorides under reflux conditions. Key steps include:

  • Hydrazide Formation : Reacting 3-(difluoromethoxy)benzoyl chloride with hydrazine hydrate in ethanol at 60–80°C for 4–6 hours. Excess hydrazine ensures complete conversion .
  • Hydrazone Coupling : Condensation of the hydrazide intermediate with 2-nitro-4-(trifluoromethyl)benzaldehyde using catalytic acetic acid in ethanol under reflux (12–24 hours). Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity, facilitating nucleophilic attack by the hydrazide .
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the hydrazone linkage (N–H at δ 10–12 ppm; C=O at ~165 ppm) and substituent positions (e.g., difluoromethoxy CF2_2H splitting patterns at δ 6.0–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of NO2_2 or CF3_3 groups) .
  • X-ray Crystallography : Monoclinic space groups (e.g., P2/n) reveal planar hydrazone geometry and intermolecular hydrogen bonding critical for biological activity .

Q. What are the primary biological targets or activities studied for this compound?

  • Methodological Answer :

  • Cholinesterase Inhibition : Evaluated via Ellman’s assay, showing dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition (IC50_{50}: 46.8–137.7 µM for AChE; 19.1–881.1 µM for BuChE). The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration .
  • Myc Inhibition : In transcriptional assays (e.g., LNCaP cells), derivatives with 2-nitro-4-(trifluoromethyl)phenyl groups disrupt Myc-Max DNA binding (IC50_{50} ~5 µM) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the regioselectivity and reactivity of this compound in synthesis?

  • Methodological Answer :

  • Nitro Group : Directs electrophilic substitution to the para position during benzaldehyde synthesis. However, steric hindrance from the trifluoromethyl group may reduce yields, requiring excess reagents or elevated temperatures (80–100°C) .
  • Trifluoromethyl Group : Stabilizes intermediates via inductive effects but complicates purification due to increased hydrophobicity. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves this .

Q. How can contradictory data in enzyme inhibition studies (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer :

  • Assay Optimization : Standardize buffer pH (7.4 for AChE vs. 8.0 for BuChE) and substrate concentrations (e.g., 0.5 mM acetylthiocholine) to minimize variability .
  • Mixed-Type Inhibition : For compounds like 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, use Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms. Adjust docking studies (AutoDock Vina) to account for π-π stacking with Trp86 in AChE .

Q. What strategies improve the pharmacokinetic properties of derivatives for central nervous system (CNS) targeting?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, morpholine) to balance lipophilicity (target LogP 2–3). For example, replacing trifluoromethyl with difluoromethoxy improves solubility while retaining CNS penetration .
  • Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., hydrazone cleavage). Cyclization into pyrazoline derivatives enhances stability (t1/2_{1/2} > 6 hours) .

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